2,5-Dimethylpyrrolidine hydrobromide

Catalog No.
S12397111
CAS No.
65944-50-5
M.F
C6H14BrN
M. Wt
180.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylpyrrolidine hydrobromide

CAS Number

65944-50-5

Product Name

2,5-Dimethylpyrrolidine hydrobromide

IUPAC Name

2,5-dimethylpyrrolidine;hydrobromide

Molecular Formula

C6H14BrN

Molecular Weight

180.09 g/mol

InChI

InChI=1S/C6H13N.BrH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H

InChI Key

KPEKIRUMYZFFGC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1)C.Br

2,5-Dimethylpyrrolidine hydrobromide is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with two methyl groups at the 2 and 5 positions. This compound is typically represented by the formula C6_6H14_{14}BrN and is recognized for its hydrobromide salt form, which enhances its solubility in water and makes it useful in various chemical applications.

  • Oxidation: The compound can be oxidized to form N-oxides, using agents like hydrogen peroxide or peracids.
  • Reduction: It can be reduced to yield the parent amine, 2,5-dimethylpyrrolidine, using reducing agents such as lithium aluminum hydride.
  • Substitution: The bromide ion can be replaced with other nucleophiles, leading to various substituted pyrrolidines depending on the nucleophile used, such as sodium azide.

These reactions allow for the synthesis of derivatives and modifications that expand its utility in organic chemistry .

Research indicates that 2,5-dimethylpyrrolidine hydrobromide exhibits various biological activities. It has been utilized in studies related to enzyme interactions and biological pathways. The compound's mechanism of action often involves binding to specific receptors or enzymes, modulating their activity. This makes it a valuable tool in pharmacological research and drug development .

The synthesis of 2,5-dimethylpyrrolidine hydrobromide typically involves straightforward organic synthesis techniques. Common methods include:

  • Alkylation of Pyrrolidine: This method involves reacting pyrrolidine with appropriate alkyl halides (such as bromoethane) to introduce methyl groups at the 2 and 5 positions.
  • Hydrobromic Acid Treatment: The resulting base can then be treated with hydrobromic acid to form the hydrobromide salt.

These methods are advantageous due to their relatively simple reaction conditions and high yields .

2,5-Dimethylpyrrolidine hydrobromide is employed across various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules.
  • Pharmaceutical Industry: The compound acts as an intermediate in the synthesis of pharmaceutical agents.
  • Chemical Research: It is used in studies exploring enzyme mechanisms and biological interactions.

Studies have shown that 2,5-dimethylpyrrolidine hydrobromide interacts with several biological targets. Its role as a ligand allows it to modulate receptor activity and influence various biochemical pathways. This property is particularly useful in drug discovery processes where understanding ligand-receptor interactions is crucial .

Several compounds share structural similarities with 2,5-dimethylpyrrolidine hydrobromide. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-Methylpyrrolidine hydrochlorideContains one methyl group on pyrrolidineSimpler structure; less steric hindrance
3-Methylpyrrolidine hydrochlorideContains one methyl group at the 3-positionDifferent positional isomer
N,N-DimethylpyrrolidineTwo methyl groups on nitrogen instead of carbonAlters basicity and steric properties
1-MethylpyrrolidineOne methyl group at the 1-positionAffects reactivity; less sterically hindered

The presence of two methyl groups at the 2 and 5 positions distinguishes 2,5-dimethylpyrrolidine hydrobromide from these similar compounds, influencing its reactivity and biological activity .

The synthesis of pyrrolidine derivatives traces its roots to catalytic hydrogenation methods developed in the mid-20th century. Industrial production of pyrrolidine itself, as described in foundational literature, involved the reaction of 1,4-butanediol with ammonia under high-pressure conditions (17–21 MPa) using cobalt- and nickel oxide-based catalysts. This method established the groundwork for functionalizing pyrrolidine’s core structure.

Early efforts to synthesize 2,5-dimethylpyrrolidine derivatives relied on reductive amination strategies. For example, Carla Boga and colleagues demonstrated in 1994 that 2,5-hexanedione could undergo reductive amination with hydride reagents like sodium cyanoborohydride to yield 2,5-dimethylpyrrolidines. This method achieved moderate diastereoselectivity (dr 3:1) and emphasized the role of steric effects in controlling ring-closure outcomes. A key limitation of these early approaches was the reliance on stoichiometric reducing agents, which complicated scalability and introduced challenges in stereochemical control.

Key Early Synthesis Methods
YearMethodYieldReference
1994Reductive amination of 2,5-hexanedione65–72%
1994Mercury-mediated cyclization58%

These methods laid the foundation for later asymmetric techniques but were constrained by competing side reactions and limited enantiocontrol.

Evolution of Asymmetric Synthesis Techniques for Chiral Amine Derivatives

The demand for enantiopure 2,5-dimethylpyrrolidine derivatives, particularly for applications in catalysis and pharmaceuticals, drove advancements in asymmetric synthesis. Schlessinger’s landmark 1994 work utilized d-alanine as a chiral precursor, enabling the first stereoselective synthesis of trans-2,5-dimethylpyrrolidines. The route involved a copper-mediated allylation followed by a 5-exo-trig cyclization, achieving >98% enantiomeric excess (ee) through chairlike transition-state control.

Subsequent innovations focused on expanding substrate scope and improving selectivity. Trost and co-workers introduced a copper-catalyzed Grignard addition to pyroglutamic acid-derived intermediates, enabling access to trans-2,5-dialkylpyrrolidines with dr >20:1. Meanwhile, Higashiyama’s group developed a dual Grignard addition strategy using (R)-phenylglycinol as a chiral auxiliary, achieving stereopure trans-2,5-bis(aryl)pyrrolidines via diastereoselective imine and oxazolidine functionalization.

Notable Asymmetric Routes:

  • Amino Acid-Based Synthesis: Starting from d-alanine or pyroglutamic acid, these routes leverage natural chirality to enforce stereochemical outcomes.
  • Carbohydrate-Derived Methods: d-Mannitol was converted into C2-symmetric pyrrolidines through iterative benzylation and nucleophilic substitution.

Patent Landscape Analysis of Pyrrolidine Derivative Production (1950–2025)

The patent landscape for pyrrolidine derivatives reflects shifting priorities from bulk production to enantioselective methodologies. Between 1950 and 1980, patents predominantly covered industrial-scale hydrogenation processes, such as the continuous-phase synthesis of pyrrolidine from 1,4-butanediol.

The 1990s saw a surge in asymmetric synthesis patents, driven by demand for chiral ligands. For instance, Schlessinger’s stereoselective route to trans-2,5-dimethylpyrrolidines was patented for its utility in preparing phosphine ligands. Similarly, Trost’s copper-mediated additions to ester intermediates were protected for their application in organocatalyst synthesis.

Recent patents (2010–2025) emphasize sustainable methods, such as electrochemical decarboxylation and flow chemistry. One notable example is the electrochemical methoxylation of pyroglutamic acid derivatives to streamline pyrrolidine functionalization.

Patent Trends in Pyrrolidine Synthesis
EraFocusExample
1950–1980Industrial hydrogenationContinuous reactor designs
1990–2010Asymmetric catalysisChiral auxiliary-based routes
2010–2025Green chemistry & automationElectrochemical steps, flow systems

The development of nickel-catalyzed cyclization reactions for the synthesis of 2,5-dimethylpyrrolidine hydrobromide represents a significant advancement in heterocyclic chemistry [2]. Nickel catalysts offer unique advantages over traditional noble metal systems, particularly in terms of cost-effectiveness and the ability to facilitate novel reaction pathways through accessible oxidation states including nickel zero, nickel one, nickel two, and nickel three [7].

The cyclization of putrescine derivatives to form pyrrolidine structures involves the strategic use of nickel complexes that can undergo single-electron processes, distinguishing them from conventional palladium-catalyzed transformations [8]. These reactions typically proceed through radical pathways, where nickel one intermediates activate carbon-nitrogen bond formation through concerted mechanisms [8].

Research has demonstrated that putrescine-derived substrates can be effectively cyclized using nickel-dipyrrin complexes, which exhibit exceptional catalytic activity at room temperature with catalyst loadings as low as 0.1 to 2 percent [12]. The cyclization mechanism involves initial substrate coordination to the nickel center, followed by dinitrogen release and hydrogen atom abstraction, ultimately leading to radical recombination and pyrrolidine ring formation [12].

Catalyst Loading Optimization Strategies

Catalyst loading optimization represents a critical parameter in achieving efficient nickel-catalyzed cyclization reactions [12] [19]. Systematic studies have revealed that optimal catalyst performance can be achieved through careful adjustment of nickel particle size and loading percentages, with significant implications for both reaction efficiency and economic viability [19].

The optimization of nickel catalyst loading follows specific kinetic principles, where reaction rates demonstrate first-order dependence on catalyst concentration up to optimal loading levels [12]. Experimental data indicates that catalyst loadings of 1 mole percent provide excellent yields (96 percent) while maintaining cost-effectiveness, whereas reduction to 0.1 mole percent catalyst loading results in extended reaction times but still achieves reasonable yields of 73 percent with turnover numbers reaching 730 [12].

Catalyst Loading (mol%)Reaction TimeYield (%)Turnover Number
2.04 hours9849
1.04 hours9696
0.58 hours89178
0.148 hours73730

Advanced catalyst loading strategies involve the optimization of nickel particle size distribution, where intermediate-sized particles demonstrate superior performance compared to either very small or very large particles [19]. This optimization is achieved through controlled synthesis methods using ethylenediamine to nickel molar ratios, which directly influence particle size and consequently catalytic activity [19].

The relationship between catalyst loading and reaction efficiency is further influenced by temperature control and reaction medium selection [12]. Optimal performance is maintained across various solvent systems, from nonpolar hexanes to polar tetrahydrofuran, indicating robust catalyst performance independent of solvent polarity [12].

Temperature-Dependent Reaction Pathway Control

Temperature control plays a fundamental role in directing reaction pathways and optimizing cyclization outcomes in nickel-catalyzed systems [13] [14]. The relationship between temperature and reaction rate follows Arrhenius kinetics, with activation energies typically ranging from 13.4 to 20.6 kilocalories per mole for pyrrolidine-forming cyclizations [12].

Temperature-dependent studies reveal that reaction rates increase significantly with elevated temperatures up to optimal ranges, beyond which catalyst deactivation becomes the limiting factor [13]. For nickel-catalyzed cyclization reactions, optimal temperatures typically fall within the range of 165 to 200 degrees Celsius for industrial applications, while laboratory-scale reactions can proceed effectively at room temperature with appropriately designed catalyst systems [12] [26].

The temperature dependence of reaction pathways is particularly pronounced in nickel-catalyzed systems due to the accessibility of multiple oxidation states [7]. At lower temperatures, single-electron pathways predominate, while elevated temperatures favor two-electron mechanisms involving nickel zero to nickel two transformations [7].

Temperature (°C)Reaction Rate (min⁻¹)Dominant PathwayCatalyst Stability
251.4Single-electronExcellent
503.2Mixed mechanismGood
757.8Two-electronModerate
10012.1Two-electronLimited

Activation parameters derived from Eyring analysis provide crucial insights into temperature-dependent reaction control [12]. The entropy of activation typically ranges from -24.3 calories per mole per Kelvin, indicating a highly ordered transition state characteristic of cyclization reactions [12].

Temperature optimization strategies must also consider the stability of putrescine-derived starting materials and the potential for competing side reactions at elevated temperatures [13]. Careful temperature control ensures maximum selectivity for the desired 2,5-dimethylpyrrolidine product while minimizing formation of alternative cyclization products or decomposition pathways [13].

Enantioselective Reductive Amination Approaches

Enantioselective reductive amination represents a powerful methodology for the asymmetric synthesis of 2,5-dimethylpyrrolidine hydrobromide [15] [9]. This approach enables direct access to chiral pyrrolidine derivatives through the reduction of imine intermediates using specialized catalytic systems that control stereochemical outcomes [15].

The development of enantioselective reductive amination methodologies has focused on overcoming inherent challenges including the reversible formation of unstable nitrogen-hydrogen imine intermediates and the strong coordination properties of nitrogen-containing reagents toward metal catalysts [15]. Recent advances have demonstrated that these challenges can be addressed through careful catalyst design and reaction condition optimization [15].

Metal-catalyzed enantioselective reductive amination of ketones with ammonium salts provides a direct route to chiral primary amines, which serve as crucial intermediates in the synthesis of secondary and tertiary amine derivatives [15]. The efficiency and enantiocontrol of these reactions depend significantly on substrate type, with alpha-keto esters and aryl alkyl ketones showing particularly favorable results [15].

Chiral Phosphine Ligand Design for Stereochemical Control

The design of chiral phosphine ligands represents a cornerstone of modern enantioselective catalysis, particularly in the context of reductive amination reactions [21] [5]. Phosphorus-chiral ligands, possessing stereogenic centers at the phosphorus atoms, have emerged as highly effective controllers of stereochemical outcomes in asymmetric transformations [21].

The development of phosphorus-chiral bisphosphine ligands has been guided by systematic structure-activity relationship studies [21]. Research has demonstrated that ligands incorporating tertiary or secondary alkyl groups as large substituents and methyl groups as small substituents provide exceptional enantioselectivity in rhodium-catalyzed asymmetric hydrogenation reactions [21].

Key structural features of effective chiral phosphine ligands include carbon-two symmetry, which creates well-defined chiral environments around the metal center [21]. The quadrant diagram concept, originally proposed by Knowles, provides a rational framework for ligand design by considering the spatial arrangement of large and small substituents around the phosphorus atoms [21].

Ligand TypeEnantiomeric Excess (%)Turnover Frequency (h⁻¹)Substrate Scope
DIPAMP analogues96-9950-100Enamides
BisP* derivatives>99100-500Functionalized alkenes
TangPhos systems>98200-800Ketones
DuanPhos ligands>99150-600Imines

Advanced ligand design strategies incorporate electron-rich phosphine centers to enhance catalytic activity while maintaining high enantioselectivity [21]. The synthesis of these ligands utilizes phosphine-borane methodology, which enables precise control over phosphorus stereochemistry and facilitates the preparation of enantiopure materials [21].

The bite angle of bidentate phosphine ligands significantly influences catalytic performance, with larger bite angles positioning aryl groups to create optimal chiral environments around the metal center [5]. This geometric consideration is crucial for achieving high levels of stereochemical control in reductive amination reactions [5].

Solvent Effects on Diastereomeric Excess

Solvent selection exerts profound influences on diastereomeric excess in enantioselective reductive amination reactions [16] [10]. The polarity, coordinating ability, and hydrogen bonding characteristics of solvents can significantly alter reaction mechanisms and stereochemical outcomes [16].

Studies of diastereomeric excess in crystallization-based separations have revealed quantitative differences in solubility between stereoisomers, with implications for both reaction selectivity and product isolation [16]. These solubility differences can be exploited to enhance overall process efficiency through strategic solvent selection [16].

The influence of solvent on diastereomeric excess is particularly pronounced in reactions involving isotopic labeling, where subtle differences in molecular interactions can lead to measurable stereochemical preferences [16]. Research has demonstrated that solvent effects can amplify small initial stereochemical biases through solution-phase equilibration processes [16].

Water tolerance represents a crucial consideration in solvent selection for reductive amination reactions [10]. Boron trifluoride complexes have shown remarkable water tolerance, functioning effectively as catalysts in the presence of excess water and arylamines [10]. This tolerance is attributed to the reversible formation of hydrated catalyst species that maintain catalytic activity [10].

Solvent SystemDiastereomeric Excess (%)Reaction RateWater Tolerance
Toluene85HighLow
Tetrahydrofuran78ModerateModerate
Dichloromethane92HighLow
Acetonitrile73ModerateHigh
Mixed aqueous68LowExcellent

The mechanism of solvent influence on diastereomeric excess involves differential stabilization of transition states leading to alternative stereoisomers [16]. Polar protic solvents tend to favor pathways involving hydrogen bonding interactions, while aprotic solvents promote alternative coordination modes [16].

Optimization strategies for solvent selection consider both thermodynamic and kinetic factors [20]. Design of experiments approaches enable systematic evaluation of solvent effects while minimizing experimental effort and identifying synergistic interactions between solvent choice and other reaction parameters [20].

Continuous Flow Hydrogenation Systems for Industrial Scale Production

Continuous flow hydrogenation systems represent the forefront of industrial-scale synthesis for 2,5-dimethylpyrrolidine hydrobromide, offering significant advantages in terms of safety, efficiency, and scalability [4] [14]. These systems enable precise control over reaction conditions while maintaining consistent product quality and minimizing processing time [14].

The development of continuous flow hydrogenation has been driven by the need to overcome limitations of traditional batch processes, particularly in the context of three-phase systems involving gas, liquid, and solid catalyst phases [14]. Flow reactors provide enhanced mass and heat transfer characteristics, leading to improved reaction rates and selectivities [14].

Industrial implementation of continuous flow hydrogenation utilizes structured flow reactors with integrated catalyst delivery systems [14]. These systems employ continuous pumping of catalyst slurries, ensuring fresh catalyst availability throughout the reaction process and eliminating concerns about catalyst deactivation [14].

Research has demonstrated that continuous flow hydrogenation can achieve productivity levels up to 54.7 grams per hour with complete conversion and yields approaching 99 percent [14]. These performance metrics represent significant improvements over traditional batch processing methods [14].

The optimization of continuous flow systems involves systematic evaluation of multiple parameters including temperature, pressure, residence time, and catalyst loading [14]. Statistical analysis methods, including Monte Carlo simulations and design of experiments, have proven effective for identifying optimal operating conditions [14].

ParameterOptimal RangeImpact on YieldImpact on Productivity
Temperature (°C)165-200HighModerate
Pressure (MPa)17-21ModerateHigh
Residence Time (min)0.5-6.7HighInverse
Catalyst Loading (wt%)0.25-0.5ModerateLow

The catalyst system employed in continuous flow hydrogenation typically consists of bimetallic platinum-vanadium supported on hydroxyapatite, providing exceptional activity and stability [4]. Catalyst lifetime exceeds 1000 hours of continuous operation, with regeneration protocols capable of restoring 90 percent of initial activity through oxidative treatment at 400 degrees Celsius .

Reactor design considerations for continuous flow hydrogenation include the selection of appropriate back-pressure regulators, flow rate control systems, and product separation modules [14]. The integration of these components is crucial for maintaining stable operating conditions and ensuring consistent product quality [14].

Safety advantages of continuous flow systems include reduced inventory of hazardous materials, improved containment of reactive species, and enhanced process control capabilities [14]. These features are particularly important for industrial-scale production where safety considerations are paramount [14].

The scalability of continuous flow hydrogenation systems enables straightforward transition from laboratory development to commercial production [18]. This capability is essential for supporting pharmaceutical development programs where reliable supply of high-quality intermediates is critical [18].

Ammonia-Elimination Mechanisms in Thermal Cyclization

The 2,5-dimethylpyrrolidine skeleton of 2,5-dimethylpyrrolidine hydrobromide is most commonly generated by thermally induced cyclizations that expel ammonia or its equivalents from linear C-N precursors.

  • Paal–Knorr‐type dehydration. 2,5-Hexanedione condenses with ammonia at 140–180 °C, forming 2,5-dimethyl-1-pyrroline via loss of two molecules of water. Subsequent catalytic hydrogen transfer (Ru or Pd) saturates the C=N bond, affording 2,5-dimethylpyrrolidine before quenching with anhydrous HBr to give the hydrobromide salt [1] [2].
  • Acceptorless dehydrogenative coupling. Ruthenium-PNP pincer complex 1 converts 2,5-hexanediol + NH₃ into 2,5-dimethyl-1-pyrroline (85%) and 2,5-dimethylpyrrole (15%) at 150 °C, liberating 3 eq H₂; hydrogenolysis of the imine delivers the saturated amine [2] [3].
  • Zeolite-assisted amination. Fe- or Cu-modified ZSM-5 yields >95 % 2,5-dimethylpyrrolidine from 2,5-hexanediol + NH₃ at 250 °C by tandem dehydrogenation–cyclization–hydrogenation, with in-situ NH₃ loss from a β-amino carbonyl intermediate [4].
  • Hofmann–Löffler–Freytag variants. N-Halogenated δ-amino ketones undergo 5-exo-trig radical cyclization above 120 °C, eliminating NH₃ after β-scission of the transient δ-chloramine to give the pyrrolidine ring [5].
Thermal routeOptimal T (°C)Catalyst/supportNH₃ (equiv)Main product (%)t½ (min)Activation barrier (kcal mol⁻¹)
Paal–Knorr (dione) [1]160None1Pyrroline 924524.3
Ru-PNP dehydrogenation [2]150Ru-PNP 1 mol %7 barPyrroline 856021.1
FeZSM-5 (diol) [4]250Fe-ZSM-5>10Pyrrolidine 952017.6
N-Cl Hofmann–Löffler [5]130hν / persulfatePyrrolidine 839026.8

Thermogravimetric analysis of bulk 2,5-dimethylpyrrolidine (free base) shows onset NH₃ loss above 220 °C, consistent with calculated barriers for the reverse ring-opening (ΔG‡ ≈ 39 kcal mol⁻¹) and confirming the kinetic competence of the forward cyclization under preparative conditions [2].

Palladium-Mediated By-Product Hydrogenation Pathways

Palladium-catalysed carboamination and hydrogenation steps used to construct or finish 2,5-dimethylpyrrolidine frequently generate reduced by-products that complicate hydrobromide isolation.

  • Syn-aminopalladation of N-Boc-4-hexenylamine with Pd₂(dba)₃/P(o-Tol)₃ gives 2,5-dimethylpyrrolidine in 78% yield; β-hydride elimination from the Pd-alkyl intermediate competes, affording Δ¹-pyrroline (11%) which is then hydrogenated by transient Pd–H species to saturated side products [6] [7].
  • In stoichiometric studies, Wolfe et al. identified Pd-alkyl 67 → pyrrolidine 68 with concomitant H₂ uptake; addition of benzoquinone suppressed the over-reduction, evidencing a Pd-H-mediated hydrogenation pathway [6].
  • Hydrogen-rich reaction media (e.g., ethanol/Et₃SiH) further accelerate Pd-hydride formation; nanocrystalline Pd₁+NPs/TiO₂ doubles the hydrogenation rate of conjugated intermediates relative to Pd(0) alone, directing flux toward fully saturated 2,5-dimethylpyrrolidine [8] [9].
LigandSolventH-donorPyrrolidine (%)Δ¹-Pyrroline (%)Over-hydrogenated C4-alkane (%)
P(o-Tol)₃ [6]DioxaneNone7811<3
Xantphos [7]DioxaneEt₃SiH (2 eq)71612
Pd₁+NPs/TiO₂ [8]iPrOHiPrOH (reflux)64525

Minimising unwanted hydrogenation thus requires (i) sterically demanding, electron-poor phosphines that retard β-H elimination, (ii) lean hydrogen atmospheres, and (iii) rapid quench with anhydrous HBr to trap the free base as 2,5-dimethylpyrrolidine hydrobromide before secondary reduction occurs.

Computational Modelling of Transition States in Asymmetric Catalysis

High-level density-functional studies have clarified the stereochemical course of enantioselective syntheses of 2,5-dimethylpyrrolidine precursors.

  • Chiral phosphoric acid (CPA)–catalysed intramolecular aza-Michael cyclisations. ONIOM(DFT:MM) calculations show a chair-like TS in which the CPA dual hydrogen-bonds to both the imine (electrophile) and enone (nucleophile), lowering ΔG‡ to 13.9 kcal mol⁻¹ and favouring the ( R )-configured C-2 methyl by 2.1 kcal mol⁻¹, matching the observed 94% ee [10] [11].
  • Pd-catalysed asymmetric carboamination. Dispersion-corrected DFT locates the aminopalladation TS at 17.4 kcal mol⁻¹ with the chiral PHOX ligand; steric clash between the C-4 methyl and the oxazoline ring accounts for the inverted configuration obtained with bulkier ligands [12] [13].
  • Vanadium-hydride radical cyclisation. M06-2X/def2-TZVP predicts H-atom transfer to an enamide to be rate-limiting (22.6 kcal mol⁻¹); the ensuing 5-exo-trig radical addition to give the 2,5-dimethylpyrrolidine backbone proceeds barrier-free, rationalising the rapid, high-yielding cyclisation observed experimentally [14].
Asymmetric methodΔG‡ (kcal mol⁻¹)ΔΔG‡ (major–minor)Predicted ee (%)Experimental ee (%)Key non-covalent interactions
CPA aza-Michael [10]13.92.19394T-shape π–π + dual H-bond
Pd/PHOX carboamination [13]17.41.38078Pd–N chelation; allylic strain
V-H radical addition [14]22.6d.r. > 20:1Metal-radical H-bonding

These calculations underpin ligand design: enlarging 3,3’-aryl CPA substituents or using rigid PHOX scaffolds increases ΔΔG‡, thus enhancing enantioinduction in the synthesis of 2,5-dimethylpyrrolidine hydrobromide.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

179.03096 g/mol

Monoisotopic Mass

179.03096 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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